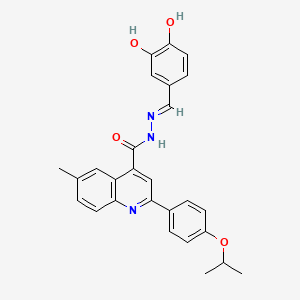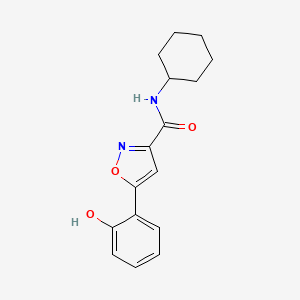![molecular formula C26H23N3O3S B6006749 N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6006749.png)
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide, also known as BPTU, is a chemical compound that has a wide range of applications in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in regulating cellular signaling pathways. BPTU has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and autoimmune disorders.
作用機序
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins. This, in turn, can modulate the activity of various signaling pathways, leading to changes in cell behavior.
Biochemical and Physiological Effects:
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to improve insulin sensitivity and glucose tolerance. In autoimmune disorders, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been shown to reduce inflammation and modulate immune cell activity.
実験室実験の利点と制限
One of the main advantages of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is its potency and specificity for protein tyrosine phosphatases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide. One area of research is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of research is the identification of specific protein tyrosine phosphatases that are involved in various diseases, which could be targeted by N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide or other inhibitors. Additionally, the therapeutic potential of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide in various diseases needs to be further explored in preclinical and clinical studies.
合成法
The synthesis of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide involves several steps, including the condensation of 2-pyridinecarboxaldehyde with N-(phenylsulfonyl)benzylamine to form the intermediate compound 4-[[(phenylsulfonyl)(2-pyridinyl)amino]methyl]benzaldehyde. This intermediate is then reacted with benzylamine and acetic anhydride to form N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide. The overall yield of N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide is around 40%, and the purity of the compound can be increased by recrystallization.
科学的研究の応用
N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. By inhibiting these enzymes, N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide can modulate the activity of various proteins, including kinases, transcription factors, and growth factors. This makes N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide a potential candidate for the treatment of cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c30-26(28-19-21-9-3-1-4-10-21)23-16-14-22(15-17-23)20-29(25-13-7-8-18-27-25)33(31,32)24-11-5-2-6-12-24/h1-18H,19-20H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJOMPRTBXVYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6006677.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)

![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006702.png)
![2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6006709.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6006717.png)
![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)
![6-amino-2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6006733.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)

![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![2-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B6006767.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)